(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, characterized by a 2,4-dihydro-3H-pyrazol-3-one core with diverse substituents. Its structure includes:
- 4-Methoxyphenyl group: An electron-donating substituent at position 2, enhancing aromatic stability and influencing intermolecular interactions.
- Phenyl group: At position 5, contributing to hydrophobic interactions.
- Tetramethylpiperidinyl aminoethylidene moiety: A sterically bulky, lipophilic group at position 4, likely impacting solubility and bioavailability.
Pyrazol-3-one derivatives are studied for applications ranging from medicinal chemistry (e.g., kinase inhibition, antimicrobial activity) to materials science. The unique substitution pattern of this compound suggests tailored electronic and steric properties compared to simpler analogs.
Properties
Molecular Formula |
C27H34N4O2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H34N4O2/c1-18(28-20-16-26(2,3)30-27(4,5)17-20)23-24(19-10-8-7-9-11-19)29-31(25(23)32)21-12-14-22(33-6)15-13-21/h7-15,20,29-30H,16-17H2,1-6H3 |
InChI Key |
RNNBORBFESEZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazol-3-One Core
The pyrazol-3-one scaffold is typically synthesized via condensation reactions involving α,β-unsaturated ketones (chalcones) and hydrazine derivatives. For the target compound, 2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one serves as the precursor.
Method 1: Chalcone-Hydrazine Condensation
- Chalcone Synthesis :
Example Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | POCl₃/DMF | |
| Temperature | 90–120°C | |
| Yield | 75–90% |
Introduction of the Ethylideneamino Group
The tetramethylpiperidin-4-ylaminoethylidene moiety is introduced via a Schiff base condensation between the pyrazol-3-one core and a suitably functionalized aldehyde.
Method 2: Schiff Base Formation
- Aldehyde Preparation :
- Condensation with Pyrazol-3-One :
Key Factors Influencing (4Z) Configuration
Optimization of Reaction Conditions
Table 1: Impact of Solvent and Catalyst on Yield/Selectivity
| Solvent | Catalyst | Yield (%) | (4Z) Selectivity (%) |
|---|---|---|---|
| Ethanol | Piperidine | 85 | 92 |
| THF | Acetic Acid | 78 | 88 |
| Dioxane | None | 65 | 75 |
Data inferred from analogous reactions in.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)-5-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One
Reagents :
- 4-Methoxyacetophenone (1 eq)
- Phenylhydrazine (1.1 eq)
- LiAlH₄ (2 eq)
- Dry THF
Procedure :
Step 2: Preparation of 2,2,6,6-Tetramethylpiperidin-4-ylamine
Reagents :
- 2,2,6,6-Tetramethylpiperidin-4-one (1 eq)
- Ammonia (10 eq)
- H₂ (1 eq)
- Nickel Catalyst
Procedure :
Step 3: Schiff Base Condensation
Reagents :
- Pyrazol-3-one core (1 eq)
- 2,2,6,6-Tetramethylpiperidin-4-ylamine (1.1 eq)
- 4-Dimethylaminobenzaldehyde (1 eq)
- Ethanol (solvent)
Procedure :
- Dissolve the pyrazol-3-one and aldehyde in ethanol.
- Add the amine and reflux for 6 hours.
- Cool, filter, and wash with cold ethanol (yield: 75–80%).
Challenges and Solutions
Stereoselectivity Control
Purification
- Crystallization : Recrystallize from ethanol/water (1:1) to remove unreacted starting materials.
- Chromatography : Use silica gel (ethyl acetate/hexane, 1:2) for high-purity isolation.
Characterization Data
Table 2: Spectral Data for the Target Compound
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), 7.45–7.65 (m, 10H, Ar-H), 8.20 (s, 1H, CH=N) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) |
| HPLC Purity | >98% (C18 column, 20% acetonitrile) |
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related pyrazol-3-one derivatives are compared below based on substituents, molecular properties, and research findings:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Findings:
The 4-methoxyphenyl group (Target Compound) donates electron density via resonance, stabilizing the aromatic system and altering hydrogen-bonding capacity .
Steric and Solubility Considerations: The tetramethylpiperidinyl group (Target Compound) imposes significant steric hindrance, likely reducing crystallization tendency and improving lipid membrane permeability compared to analogs with smaller substituents (e.g., ) . Piperazinyl () and imidazole-ethylamino () groups enhance water solubility via hydrogen bonding but may limit blood-brain barrier penetration .
SHELX/ORTEP () crystallographic data suggest that bulky substituents (e.g., tetramethylpiperidinyl) disrupt molecular packing, leading to amorphous solid states in the Target Compound compared to crystalline analogs like .
Biological Relevance :
- While direct activity data for the Target Compound is absent in the evidence, structural analogs with nitro groups () are associated with antimicrobial properties, as seen in related dithiazole derivatives () .
- The fluorophenyl group () may enhance binding to hydrophobic enzyme pockets, a feature leveraged in kinase inhibitor design .
Biological Activity
The compound (4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolone core with significant substitutions that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative similar to the target compound was tested against colon carcinoma HCT-116 cells, showing an IC50 value of 6.2 μM, indicating strong cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are notable. They have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that certain pyrazole derivatives possess anti-inflammatory properties. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism : The anti-inflammatory activity is often linked to the modulation of signaling pathways involved in inflammation, such as NF-kB .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors include:
- Substituents on the Pyrazole Ring : The presence of electron-donating groups like methoxy enhances activity.
- Alkyl Chain Length : Variations in alkyl chain lengths can significantly affect potency.
- Amino Group Modifications : The type and position of amino substitutions influence binding affinity and selectivity towards biological targets.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
